molecular formula C8H18Cl2N2 B1375548 Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride CAS No. 2277-93-2

Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride

Cat. No.: B1375548
CAS No.: 2277-93-2
M. Wt: 213.15 g/mol
InChI Key: CKFLEUNRYMZPCG-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Imines, nitriles

    Reduction: Secondary amines, tertiary amines

    Substitution: Substituted derivatives

Comparison with Similar Compounds

Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride can be compared with other similar compounds, such as:

    1,4-Diazabicyclo[2.2.2]octane (DABCO): DABCO is a bicyclic compound with a similar structure but lacks the dihydrochloride groups.

    Quinuclidine: Quinuclidine has a similar bicyclic structure but contains a nitrogen atom in a different position.

    Tropane: Tropane is another bicyclic compound with a nitrogen atom, but it has a different ring system.

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in scientific research and industrial processes.

Properties

IUPAC Name

bicyclo[2.2.2]octane-1,4-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c9-7-1-2-8(10,5-3-7)6-4-7;;/h1-6,9-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKFLEUNRYMZPCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CC2)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2277-93-2
Record name bicyclo[2.2.2]octane-1,4-diamine dihydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension of 1,4-dicarboxybicyclo[2.2.2]octane (9.91 g, 50 mmol) in toluene (225 mL) was azeotroped under a Dean-Stark trap to dryness, then cooled to room temperature under nitrogen and treated with triethylamine (20 mL, 143 mmol) and diphenylphosphoryl azide (33.0 g, 120 mmol). The solution was slowly and cautiously warmed to 80° C. (some exotherm and much evolution of gas observed) and stirred at 80°-90° C. for 3 h, then concentrated in vacuo to remove toluene and the residue cooled on an ice bath and treated with 6N hydrochloric acid (150 mL, 900 mmol). The bath was removed and the mixture stirred at room temperature for 3 h, then partially concentrated to remove most water. Acetonitrile (600 mL) was added, and the suspension was cooled for an hour in a refrigerator, filtered, and the solid rinsed with acetonitrile and dried in vacuo to afford 9.31 g (87%) of subject material as a white solid. [M+H]+=141.3. 1H NMR (d6-DMSO) δ 8.24 (br s, 6H), 1.81 (s, 12H).
Quantity
9.91 g
Type
reactant
Reaction Step One
Quantity
225 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
33 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Yield
87%

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